Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate
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Overview
Description
Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate is an organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry. Its structure consists of an octyl group attached to a bicyclo[2.2.1]hept-5-en-2-yl moiety, which is further connected to an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate typically involves the esterification of bicyclo[2.2.1]hept-5-en-2-yl acetate with octanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
Scientific Research Applications
Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the production of specialty chemicals and as a fragrance ingredient in perfumery.
Mechanism of Action
The mechanism of action of Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, the acetate group can undergo hydrolysis, releasing the active bicyclic moiety, which can then interact with cellular components.
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-yl acetate: Shares the bicyclic structure but lacks the octyl group.
Octyl acetate: Contains the octyl group but lacks the bicyclic structure.
Bicyclo[2.2.1]hept-5-en-2-yl methanol: Similar bicyclic structure with a hydroxyl group instead of an acetate group.
Uniqueness: Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate is unique due to the combination of its bicyclic structure and the octyl group, which imparts distinct chemical and physical properties. This combination enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
92773-36-9 |
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Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
octyl 2-(2-bicyclo[2.2.1]hept-5-enyl)acetate |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-10-19-17(18)13-16-12-14-8-9-15(16)11-14/h8-9,14-16H,2-7,10-13H2,1H3 |
InChI Key |
OAPCPNHIXKPKNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CC1CC2CC1C=C2 |
Origin of Product |
United States |
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